molecular formula C15H18N2O2 B2676313 3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA CAS No. 1428371-12-3

3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA

Cat. No.: B2676313
CAS No.: 1428371-12-3
M. Wt: 258.321
InChI Key: FJGMQYPZPULSIY-UHFFFAOYSA-N
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Description

3-[2-(Furan-3-yl)ethyl]-1-(2-phenylethyl)urea is a urea derivative characterized by two distinct substituents:

  • Furan-3-yl ethyl group: A furan heterocycle (oxygen-containing aromatic ring) attached via an ethyl linker.
  • Phenylethyl group: A benzene ring connected through an ethyl chain.

This compound belongs to the urea class, known for their versatility in medicinal chemistry due to hydrogen-bonding capabilities and structural adaptability.

Properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-15(17-10-7-14-8-11-19-12-14)16-9-6-13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGMQYPZPULSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA typically involves the reaction of 2-(furan-3-yl)ethanamine with 2-phenylethyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenylethyl urea derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing furan and urea moieties often exhibit significant anticancer properties. For instance, studies on similar urea derivatives have shown their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines
A series of experiments evaluated the antiproliferative effects of furan-based urea derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

CompoundIC50 (µM)Cell Line
Furan-Based Urea A5.0MCF-7 (Breast Cancer)
Furan-Based Urea B8.5HeLa (Cervical Cancer)

Antiviral Activity

Recent investigations have also explored the antiviral properties of furan-containing compounds against SARS-CoV-2. Similar structures have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease.

Findings from Antiviral Studies
One notable compound demonstrated an IC50 value of 1.55 µM against the SARS-CoV-2 main protease, indicating significant antiviral potential.

Other Biological Activities

Beyond anticancer and antiviral activities, compounds like 3-[2-(Furan-3-YL)ethyl]-1-(2-phenylethyl)urea may exhibit anti-inflammatory and analgesic properties. Research into related compounds has shown their capacity to modulate inflammatory pathways, suggesting additional therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA involves its interaction with specific molecular targets. The furan ring and phenylethyl group can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
3-[2-(Furan-3-yl)ethyl]-1-(2-phenylethyl)urea Furan-3-yl ethyl, phenylethyl Not Available Not Available Combines aromatic (phenyl) and heteroaromatic (furan) moieties. N/A
1-Furfuryl-3-(3-nitrophenyl)urea () Furan-2-ylmethyl, 3-nitrophenyl C₁₂H₁₁N₃O₄ 261.23 Nitro group enhances electron-withdrawing effects; potential for reactivity.
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea () Methoxyindolyl ethyl, trifluoromethylphenyl C₁₉H₁₈F₃N₃O₂ 389.36 Trifluoromethyl group increases lipophilicity and metabolic stability.
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea () Dihydrobenzofuranyl, phenylmethoxy, hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Benzofuran core with hydroxyurea moiety; potential enzyme inhibition.
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea () Fluorophenyl, isopropenylphenyl propanyl C₂₀H₂₁FN₂O 324.39 Fluorine atom enhances electronegativity; isopropenyl adds steric bulk.

Structural and Functional Group Analysis

  • Aromatic vs. Heteroaromatic Substituents: The target compound incorporates a furan-3-yl ethyl group, differing from ’s furan-2-ylmethyl substituent. The position of the furan oxygen (3 vs. 2) may alter electronic distribution and hydrogen-bonding interactions .
  • Electron-Withdrawing vs. Electron-Donating Groups :

    • ’s 3-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions. In contrast, the target compound’s phenylethyl group is electron-neutral, favoring stability .
    • ’s trifluoromethylphenyl group combines lipophilicity with moderate electron withdrawal, whereas ’s fluorophenyl offers similar electronegativity but less steric hindrance .

Physicochemical and Pharmacological Implications

  • Lipophilicity :

    • The phenylethyl group in the target compound likely increases lipophilicity compared to ’s phenylmethoxy -containing dihydrobenzofuranyl derivative. This could enhance membrane permeability .
    • ’s trifluoromethyl group further elevates lipophilicity, suggesting superior bioavailability compared to the target compound .
  • Metabolic Stability :

    • Urea derivatives with fluorine () or trifluoromethyl () groups are often more metabolically stable due to resistance to oxidative degradation. The target compound’s lack of such groups may reduce its half-life .
  • Hydrogen-Bonding Capacity: The furan oxygen in the target compound could engage in hydrogen bonding, akin to ’s furan-2-ylmethyl group. However, ’s hydroxyurea moiety provides additional hydrogen-bond donors, enhancing target binding .

Biological Activity

3-[2-(FURAN-3-YL)ETHYL]-1-(2-PHENYLETHYL)UREA, with the CAS number 1428371-12-3, is an organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.3156 g/mol
  • Structure : The compound features a furan ring and a phenethyl group linked through a urea moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. While specific receptors have not been extensively documented for this compound, similar urea derivatives have shown activity against several biological pathways, including:

  • Gibberellin Pathway : Compounds with urea structures often interact with gibberellin receptors, influencing plant growth and development.
  • Adenosine Receptors : Urea analogs have been studied for their antagonistic effects on human adenosine A3 receptors, suggesting potential therapeutic applications in human health.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Urea derivatives have shown cytotoxic effects on various cancer cell lines. For instance, studies on related compounds indicate that they can induce apoptosis in cancer cells.
  • Antimicrobial Effects : Some urea derivatives possess antimicrobial properties, suggesting potential applications in treating infections.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialExhibits activity against various pathogens
Plant GrowthPotential involvement in gibberellin-like functions

Case Study: Anticancer Activity

A study investigating the cytotoxic effects of related urea derivatives found that certain compounds induced early and late apoptosis in hepatocellular carcinoma cells (HEP-G2). The mechanism involved the activation of apoptotic pathways mediated by urease activity. This suggests that this compound may similarly affect cancer cell viability through apoptosis induction.

Table 2: Cytotoxic Effects of Urea Derivatives

Compound NameCell LineIC50 (μM)Mechanism of Action
1,3-BPMUHEP-G215.5Apoptosis induction
URD12K56212.0Cytotoxicity via urease activation
This compoundTBDTBDTBD

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, related compounds suggest good passive oral absorption and favorable distribution characteristics. Further studies are needed to elucidate the pharmacokinetics of this specific compound.

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